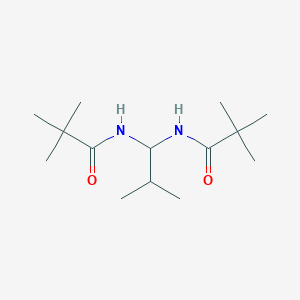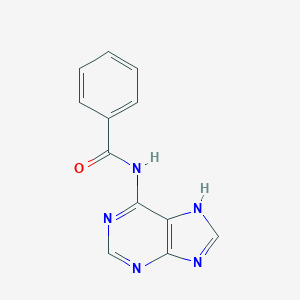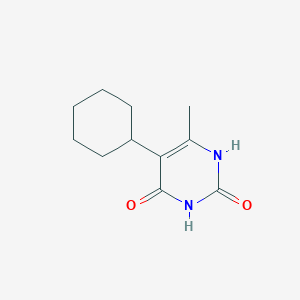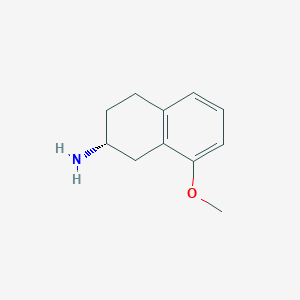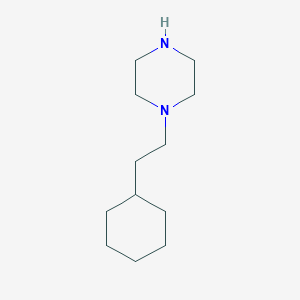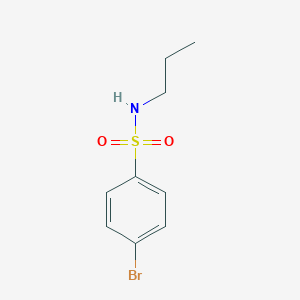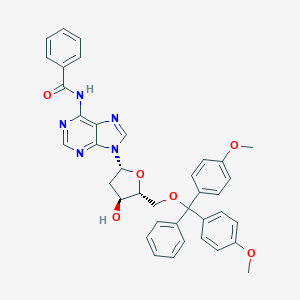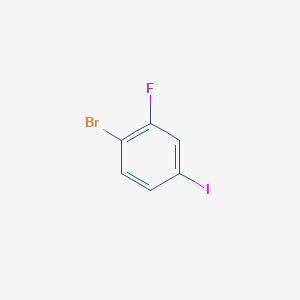
1-Bromo-2-fluoro-4-iodobenzene
Vue d'ensemble
Description
1-Bromo-2-fluoro-4-iodobenzene is a chemical compound with the molecular formula C6H3BrFI . It is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Synthesis Analysis
The synthesis of 1-Bromo-2-fluoro-4-iodobenzene involves several steps. One method involves the use of aryl iodides, which are more reactive than aryl bromides in the Sonogashira coupling . This allows the iodine end of 1-bromo-4-iodobenzene to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoro-4-iodobenzene consists of a benzene ring with bromine, fluorine, and iodine substituents . The exact mass of the molecule is 299.84469 g/mol .Chemical Reactions Analysis
1-Bromo-2-fluoro-4-iodobenzene can undergo various chemical reactions. For instance, it can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . Additionally, it can be used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis
1-Bromo-2-fluoro-4-iodobenzene is a solid at 20 degrees Celsius . It should be stored in a cool, dry, and well-ventilated condition, away from light . Its molecular weight is 300.90 g/mol .Applications De Recherche Scientifique
Organic Synthesis
1-Bromo-2-fluoro-4-iodobenzene: is a versatile halogenated compound used in organic synthesis. It serves as a precursor for the preparation of various organic intermediates through palladium-catalyzed cross-coupling reactions . These intermediates are crucial for synthesizing complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry
In medicinal chemistry, 1-Bromo-2-fluoro-4-iodobenzene is employed to synthesize biologically active molecules. Its reactivity allows for the introduction of fluorine and iodine atoms into aromatic compounds, which can significantly alter the biological activity of potential drug candidates .
Material Science
This compound plays a role in the development of new materials. Its ability to undergo various chemical transformations makes it a valuable building block for creating novel polymers and electronic materials. For instance, it can be used to synthesize tetrasubstituted alkenes, which are components of certain conductive materials .
Environmental Studies
1-Bromo-2-fluoro-4-iodobenzene: can be used in environmental studies to trace the transformation and degradation of halogenated compounds in the ecosystem. Understanding its behavior in the environment helps in assessing the impact of similar compounds on ecological systems .
Analytical Chemistry
In analytical chemistry, derivatives of 1-Bromo-2-fluoro-4-iodobenzene can be used as standards or reagents in various analytical techniques. Its distinct spectroscopic properties make it suitable for use in methods such as NMR and mass spectrometry to identify and quantify other substances .
Industrial Applications
Industrially, 1-Bromo-2-fluoro-4-iodobenzene is involved in the synthesis of chemicals that require the introduction of bromo, fluoro, and iodo groups. These halogenated compounds are often used in the production of flame retardants, dyes, and other specialty chemicals .
Mécanisme D'action
Target of Action
1-Bromo-2-fluoro-4-iodobenzene is a halogenated aromatic compound. As such, it doesn’t have a specific biological target. Instead, it’s often used as a building block in organic synthesis, particularly in the creation of more complex molecules .
Mode of Action
The compound’s reactivity is primarily due to the presence of the halogen atoms (bromine, fluorine, and iodine). In reactions, aryl iodides are more reactive than aryl bromides, allowing selective coupling reactions to occur . This means that the iodine end of 1-bromo-2-fluoro-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Action Environment
Environmental factors can influence the stability and reactivity of 1-Bromo-2-fluoro-4-iodobenzene. It is sensitive to light, and it should be stored in a dark place . It should also be kept in a dry, cool, and well-ventilated place . These precautions help maintain the compound’s stability and ensure its efficacy in chemical reactions.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCODJNASCDFXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369327 | |
| Record name | 1-Bromo-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-iodobenzene | |
CAS RN |
136434-77-0 | |
| Record name | 1-Bromo-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-fluoro-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

